molecular formula C9H11BrN2O2 B5013484 5-bromo-N-(2-methoxyethyl)nicotinamide

5-bromo-N-(2-methoxyethyl)nicotinamide

Cat. No. B5013484
M. Wt: 259.10 g/mol
InChI Key: QOVBXIIYBOEIMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives involves various chemical reactions, starting from basic nicotinic acid. For instance, 5-bromo-2-methoxy-6-methylaminonicotinamide, a similar compound, was synthesized through a series of steps, including chlorination, reaction with ammonium aqueous, and oxidation, to achieve the desired product with high yield (Chen Qi-fan, 2010).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring substituted with various functional groups. These modifications play a crucial role in determining the compound's chemical behavior and biological activity. The crystal structure analysis of similar compounds reveals the significance of intermolecular hydrogen bonding and π–π interactions in stabilizing the compound's structure and affecting its reactivity (T. Hökelek et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including nucleophilic displacement reactions, facilitated by Lewis acid-promoted conditions. These reactions enable the synthesis of trisubstituted nicotinonitriles and subsequent hydrolysis to yield nicotinic acid and nicotinamide derivatives. The mechanism of these displacement reactions has been studied extensively, demonstrating the compounds' reactivity and the influence of different substituents on their chemical properties (A. Abdel-Aziz, 2007).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of different substituents affects the compound's polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn determines its physical behavior. These properties are crucial for the compound's application in various fields, including pharmaceuticals and material science.

Chemical Properties Analysis

The chemical properties of 5-bromo-N-(2-methoxyethyl)nicotinamide and related compounds are defined by their reactivity towards other chemicals, stability under different conditions, and the ability to form complexes with metals or other organic molecules. Studies on similar compounds have shown how modifications in the nicotinamide structure can lead to significant changes in chemical behavior, such as enhanced herbicidal activity against specific plant species (Chen Yu et al., 2021).

Safety and Hazards

Specific safety and hazard information for 5-bromo-N-(2-methoxyethyl)nicotinamide was not found in the sources I accessed . It’s important to handle all chemical compounds with appropriate safety measures.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets.

Mode of Action

Related compounds have been used in the synthesis of various bioactive molecules . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions, allowing it to interact with its targets.

properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-3-2-12-9(13)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVBXIIYBOEIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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